Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine
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Overview
Description
Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine is a bicyclic nitrogen-containing heterocycle. This compound is part of the pyrrolidine family, which is known for its significant role in pharmaceuticals and organic synthesis. The structure of this compound consists of a fused pyrrolidine and piperidine ring, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of pyridine derivatives followed by cyclization. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine is unique due to its bicyclic structure, which provides conformational rigidity and enhances its binding affinity to biological targets. Similar compounds include:
Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic pyrrolidine with similar applications but different substitution patterns.
Hexahydroindolizine: A structurally related compound with applications in drug development.
Octahydroindolizine: Known for its use in the synthesis of bioactive molecules.
Properties
IUPAC Name |
(3aR,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLKJYVQFIOOTE-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNCC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CNC[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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